2,4-Dinitropent-2-enedinitrile;pyridine
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Overview
Description
2,4-Dinitropent-2-enedinitrile;pyridine is a complex organic compound that combines the structural features of both 2,4-dinitropent-2-enedinitrile and pyridine. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, which is a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials
Preparation Methods
The synthesis of 2,4-Dinitropent-2-enedinitrile;pyridine involves several steps. One common method includes the electrophilic aromatic substitution reaction, where nitration occurs to benzylpyridine. The process involves the following steps :
- A solution of sulfuric acid is placed in an ice bath along with a magnetic stirrer.
- Benzylpyridine is added dropwise, maintaining a temperature below 10°C.
- Fuming nitric acid is added, maintaining the temperature.
- The mixture is allowed to stand at room temperature for 30 minutes.
- The reaction mixture is heated in an 80°C water bath for 20 minutes.
- The mixture is then poured into a conical flask containing crushed ice and stirred in an ice bath.
- Aqueous ammonia is added until the pH rises to approximately 9-10.
- The product is filtered, dried, and recrystallized to produce the analytical sample.
Chemical Reactions Analysis
2,4-Dinitropent-2-enedinitrile;pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of benzylpyridine yields this compound.
Scientific Research Applications
2,4-Dinitropent-2-enedinitrile;pyridine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Pyridine derivatives are known for their outstanding therapeutic effects and play significant roles in medicinal, synthetic, and bio-organic chemistry . They are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications. Additionally, pyridine is a key scaffold in many naturally occurring biologically active compounds, such as alkaloids, enzymes, and polypeptides .
Mechanism of Action
The mechanism of action of 2,4-Dinitropent-2-enedinitrile;pyridine involves its interaction with molecular targets and pathways within biological systems. Pyridine’s nitrogen lone pair occupies an sp2-hybrid orbital, making it available for forming bonds with protons and other electrophiles . This property allows pyridine derivatives to interact with various biological molecules, leading to their therapeutic effects.
Comparison with Similar Compounds
2,4-Dinitropent-2-enedinitrile;pyridine can be compared with other similar compounds, such as pyrimidines and other pyridine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . While both pyridines and pyrimidines have significant therapeutic applications, pyridines are more basic due to the availability of the nitrogen lone pair for bonding . Other similar compounds include dihydropyridines and piperidines, which also possess outstanding therapeutic effects and play eminent roles in medicinal chemistry .
Properties
CAS No. |
138042-18-9 |
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Molecular Formula |
C10H7N5O4 |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
2,4-dinitropent-2-enedinitrile;pyridine |
InChI |
InChI=1S/C5H2N4O4.C5H5N/c6-2-4(8(10)11)1-5(3-7)9(12)13;1-2-4-6-5-3-1/h1,4H;1-5H |
InChI Key |
UVPQNRVBGCHXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C(=C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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